2-Methyl-2-(2-methylcyclohexyl)oxirane

Description

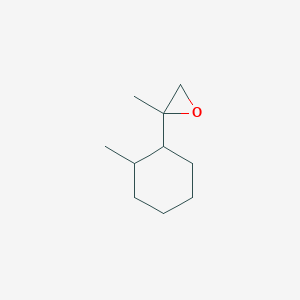

2-Methyl-2-(2-methylcyclohexyl)oxirane is a substituted oxirane (epoxide) featuring a cyclohexyl ring with a methyl group at the 2-position and an additional methyl group attached to the oxirane ring. This structure combines the high ring strain of oxirane (which drives reactivity) with the steric and electronic effects of the cyclohexyl substituent.

Oxiranes are widely used in organic synthesis, pharmaceuticals, and polymer chemistry due to their electrophilic reactivity. The 2-methylcyclohexyl group may enhance solubility in nonpolar media or modulate biological activity in drug candidates .

Properties

IUPAC Name |

2-methyl-2-(2-methylcyclohexyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-5-3-4-6-9(8)10(2)7-11-10/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOYJAXEBWUYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C2(CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylcyclohexyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methylcyclohexene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond of the alkene, resulting in the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the use of catalytic systems. For example, the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide has been reported to be an efficient method for the epoxidation of alkenes. This method offers advantages such as high selectivity, mild reaction conditions, and the use of environmentally benign oxidants.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylcyclohexyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide in the presence of catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Diols

Reduction: Alcohols

Substitution: Substituted oxiranes with various functional groups

Scientific Research Applications

2-Methyl-2-(2-methylcyclohexyl)oxirane has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylcyclohexyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-methyl-2-(2-methylcyclohexyl)oxirane and analogous compounds:

Physicochemical Properties

- Reactivity : Bulky substituents like 2-methylcyclohexyl reduce the electrophilicity of the oxirane ring compared to less hindered derivatives (e.g., 2-methyl-2-phenyloxirane, CAS 2085-88-3 ). This steric shielding may slow nucleophilic ring-opening reactions, a critical factor in drug design or polymer curing.

- Lipophilicity: Cyclohexyl and aryl groups (e.g., phenoxy in CAS 2186-25-6 ) increase logP values, enhancing membrane permeability in bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.